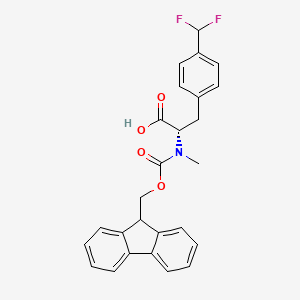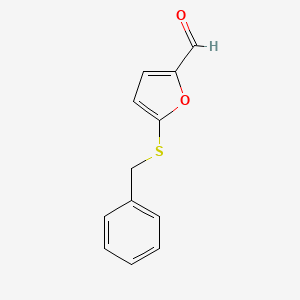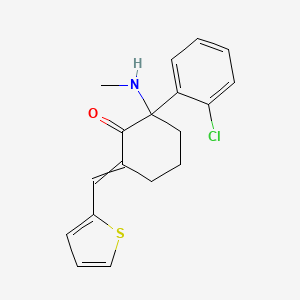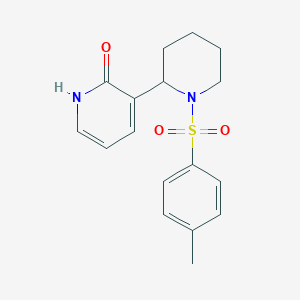
(2-Fluoro-6-methoxypyridin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-6-methoxypyridin-4-yl)methanol is an organic compound with the molecular formula C7H8FNO2. It is a derivative of pyridine, featuring a fluorine atom at the second position, a methoxy group at the sixth position, and a hydroxymethyl group at the fourth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-6-methoxypyridin-4-yl)methanol typically involves the following steps:
Starting Material: The process begins with the selection of a suitable pyridine derivative.
Fluorination: Introduction of the fluorine atom at the second position of the pyridine ring.
Methoxylation: Introduction of the methoxy group at the sixth position.
Hydroxymethylation: Introduction of the hydroxymethyl group at the fourth position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The compound can participate in substitution reactions, where the fluorine or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Formation of (2-Fluoro-6-methoxypyridin-4-yl)aldehyde or (2-Fluoro-6-methoxypyridin-4-yl)acid.
Reduction: Formation of (2-Fluoro-6-methoxypyridin-4-yl)methane.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(2-Fluoro-6-methoxypyridin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of (2-Fluoro-6-methoxypyridin-4-yl)methanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The methoxy and hydroxymethyl groups contribute to the compound’s solubility and reactivity, facilitating its interaction with biological molecules .
Comparaison Avec Des Composés Similaires
- (2-Fluoropyridin-4-yl)methanol
- (3-Fluoro-2-methoxypyridin-4-yl)methanol
- (5-Fluoro-2-methoxypyridin-4-yl)methanol
Comparison:
- Structural Differences: The position of the fluorine and methoxy groups varies among these compounds, leading to differences in their chemical and physical properties.
- Reactivity: The presence and position of the fluorine and methoxy groups influence the reactivity and stability of the compounds.
- Applications: While all these compounds have potential applications in pharmaceuticals and agrochemicals, their specific uses may vary based on their unique properties .
Propriétés
Formule moléculaire |
C7H8FNO2 |
|---|---|
Poids moléculaire |
157.14 g/mol |
Nom IUPAC |
(2-fluoro-6-methoxypyridin-4-yl)methanol |
InChI |
InChI=1S/C7H8FNO2/c1-11-7-3-5(4-10)2-6(8)9-7/h2-3,10H,4H2,1H3 |
Clé InChI |
BSTWDJRPFHJZRL-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=CC(=C1)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Bis[1-amino-3-(furan-2-yl)propyl] oxalate](/img/structure/B11819039.png)

![[5-(2-Bromophenoxy)-1-(pyridin-2-ylmethylamino)pentyl] 2,2,2-trifluoroacetate](/img/structure/B11819052.png)






![3-Pyridinecarboxaldehyde, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-5-(1-propen-1-yl)-](/img/structure/B11819104.png)
